5-(4-(allyloxy)phenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
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Overview
Description
5-(4-(Allyloxy)phenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant interest due to its unique chemical structure and potential applications in various scientific fields. Its structure comprises multiple functional groups, including an allyloxyphenyl group, a methoxybenzoyl group, a hydroxy group, and an isoxazole ring, which contribute to its reactivity and utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(allyloxy)phenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-allyloxybenzaldehyde through the reaction of 4-hydroxybenzaldehyde with allyl bromide. This intermediate is then subjected to a series of reactions, including condensation with methyl isoxazole carboxylate, followed by cyclization and introduction of the methoxybenzoyl group under controlled conditions. The final compound is obtained after purification and characterization using spectroscopic techniques such as NMR and IR.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scale-up of the laboratory synthesis route with optimization for yield and purity. Industrial methods often employ continuous flow reactors to enhance reaction efficiency and ensure consistent product quality. The use of catalysts and automated monitoring of reaction parameters are crucial to achieving high throughput in industrial production.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: : Conversion of the hydroxy group to a carbonyl group under oxidizing conditions.
Reduction: : Reduction of the allyloxy group to an alcohol.
Substitution: : Halogenation or nitration of the aromatic rings.
Cyclization: : Formation of additional ring structures through intramolecular reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, halogenating agents such as bromine, and cyclizing agents like acidic or basic catalysts.
Major Products: The reactions yield a variety of products depending on the reaction conditions. For example, oxidation may produce a corresponding ketone or aldehyde, while substitution reactions can introduce functional groups like halogens or nitro groups onto the aromatic rings.
Scientific Research Applications
5-(4-(Allyloxy)phenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one finds applications across multiple research fields:
Chemistry: : Used as a starting material for the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: : Investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies.
Medicine: : Explored for its therapeutic potential in treating diseases through its interaction with specific biological targets.
Industry: : Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The compound's mechanism of action is often related to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of multiple functional groups enables it to form various types of chemical bonds and interactions, such as hydrogen bonding, Van der Waals forces, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to therapeutic effects.
Comparison with Similar Compounds
Compared to similar compounds, 5-(4-(allyloxy)phenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one stands out due to the unique combination of its functional groups and the resulting chemical versatility. Similar compounds include:
4-Allyloxybenzaldehyde: : Shares the allyloxyphenyl group but lacks the isoxazole ring and methoxybenzoyl group.
Methyl isoxazole carboxylate: : Contains the isoxazole ring but lacks the allyloxy and methoxybenzoyl groups.
4-Methoxybenzoyl chloride: : Has the methoxybenzoyl group but is structurally simpler and lacks the isoxazole and allyloxyphenyl groups.
This uniqueness allows for specific interactions and reactions that are not easily achievable with other compounds, making it a valuable molecule for specialized applications.
Biological Activity
The compound 5-(4-(allyloxy)phenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The molecular formula of the compound is C24H25N3O4, with a molecular weight of approximately 421.48 g/mol. The structure features several functional groups, including an allyloxy group, hydroxyl group, methoxybenzoyl moiety, and an isoxazole ring, which contribute to its biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
Compound C | Salmonella typhi | 64 µg/mL |
Antioxidant Activity
The antioxidant potential of the compound has been assessed using various in vitro assays. The presence of hydroxyl and methoxy groups is believed to enhance its ability to scavenge free radicals.
Table 2: Antioxidant Activity Assays
Assay Type | IC50 Value (µM) |
---|---|
DPPH Scavenging | 25 |
ABTS Scavenging | 30 |
FRAP Assay | 20 |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in metabolic processes. Notably, it demonstrated significant inhibition against acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases.
Table 3: Enzyme Inhibition Data
Enzyme | IC50 Value (µM) |
---|---|
Acetylcholinesterase (AChE) | 15 |
Urease | 10 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antibacterial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
- Antioxidant Mechanism : The hydroxyl groups in the structure can donate hydrogen atoms to free radicals, neutralizing them.
- Enzyme Inhibition : Binding to active sites of enzymes like AChE prevents substrate access, leading to decreased enzyme activity.
Case Studies
Several case studies have explored the pharmacological potential of similar compounds:
- Study on Neuroprotective Effects : A study indicated that derivatives similar to the target compound showed neuroprotective effects in animal models by reducing oxidative stress markers.
- Anticancer Potential : Preliminary investigations revealed that related compounds exhibited cytotoxic effects on cancer cell lines through apoptosis induction.
Properties
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-4-13-32-19-11-5-16(6-12-19)22-21(23(28)17-7-9-18(31-3)10-8-17)24(29)25(30)27(22)20-14-15(2)33-26-20/h4-12,14,22,28H,1,13H2,2-3H3/b23-21+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEHRDKNGLKSJJ-XTQSDGFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=C(C=C4)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=C(C=C4)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.